H2L5186303 H2L5186303 H2L5186303 is a selective lysophosphatidic acid 2 (LPA2) receptor antagonist (IC50 = 9 nM in a LPA-elicited calcium mobilization assay). It inhibits LPA1 and LPA3 at much higher concentrations (IC50s = 27,354 and 4,504 nM, respectively).
H2L5186303 is a potent and selective lysophosphatidic acid 2 (LPA2) receptor antagonist (IC50 values are 8.9, 1230 and 27354 nM).
Brand Name: Vulcanchem
CAS No.: 139262-76-3
VCID: VC0529711
InChI: InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13-
SMILES: C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O
Molecular Formula: C26H20N2O6
Molecular Weight: 456.45

H2L5186303

CAS No.: 139262-76-3

Cat. No.: VC0529711

Molecular Formula: C26H20N2O6

Molecular Weight: 456.45

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

H2L5186303 - 139262-76-3

Specification

CAS No. 139262-76-3
Molecular Formula C26H20N2O6
Molecular Weight 456.45
IUPAC Name (Z)-4-[4-[3-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13-
Standard InChI Key BFNFDDZOFCRJTI-PORYWJCVSA-N
SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

H2L5186303 possesses specific chemical properties that contribute to its biological activity and receptor selectivity.

Physical and Chemical Characteristics

The following table summarizes key physical and chemical properties of H2L5186303:

PropertyValue
Chemical Name(Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid]
CAS Number139262-76-3
Molecular FormulaC26H20N2O8
Molecular Weight488.45 g/mol
Physical FormSolid
Purity>98%
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Rotatable Bonds10

Sources:

Structural Features

H2L5186303 features a complex molecular structure characterized by two phenoxy groups connected by a central phenylene unit. The chemical structure is represented by the SMILES notation:

O=C/C=C\C(=O)Nc1ccc(Oc2cccc(Oc3ccc(NC(=O)/C=C\C=O)cc3)c2)cc1

This structure includes key functional groups that facilitate selective binding to the LPA2 receptor, including carboxylic acid moieties and phenyleneimino groups that participate in hydrogen bonding with receptor residues .

Pharmacological Properties and Mechanism of Action

H2L5186303 exerts its biological effects through selective antagonism of the LPA2 receptor, with significantly lower activity at related receptors in the LPA receptor family.

Receptor Selectivity

One of the most valuable characteristics of H2L5186303 is its high degree of selectivity for the LPA2 receptor. In LPA-elicited calcium mobilization assays, the following IC50 values have been reported:

ReceptorIC50 (nM)Relative Selectivity
LPA28.91
LPA31,230138-fold less potent
LPA127,3543,074-fold less potent

This remarkable selectivity profile makes H2L5186303 an invaluable tool for investigating LPA2-specific signaling pathways without significant cross-reactivity with other LPA receptors .

Cellular Mechanisms

At the cellular level, H2L5186303 inhibits several LPA2-mediated processes. Research has demonstrated that the compound:

  • Inhibits mast cell degranulation in a concentration-dependent manner, as evidenced by reduced β-hexosaminidase release

  • Suppresses calcium mobilization induced by LPA

  • Reduces inflammatory cell recruitment in experimental models

  • Attenuates airway hyperresponsiveness in asthma models

The effective concentration of H2L5186303 in cellular assays is typically around 10 μM, which is ten-fold lower than the effective concentration of the LPA2 agonist GRI977143 (100 μM), highlighting its potency .

Research Applications and Findings

H2L5186303 has been employed in various research contexts, with particularly notable findings in models of allergic asthma and inflammation.

Effects in Allergic Asthma Models

In ovalbumin (OVA)-induced allergic asthma models using BALB/c mice, H2L5186303 has demonstrated several beneficial effects:

  • Inhibition of Mast Cell Degranulation: H2L5186303 inhibited β-hexosaminidase release (a marker of mast cell degranulation) in RBL-2H3 rat basophilic leukemia cells in a concentration-dependent manner .

  • Reduction of Inflammatory Cell Infiltration: Treatment with H2L5186303 before OVA sensitization decreased lymphocyte count by 70.7% in bronchoalveolar lavage fluid (BALF) .

  • Suppression of Airway Hyperresponsiveness (AHR): H2L5186303 treatment before OVA sensitization and challenge significantly reduced AHR in OVA-challenged mice, as measured by enhanced pause (Penh) values .

  • Inhibition of Eosinophil Recruitment: H2L5186303 treatment inhibited OVA-induced elevated eosinophil counts in lung tissue. Histological studies using H&E staining confirmed this reduction in eosinophil infiltration .

  • Reduction of Mucin Secretion: Treatment with H2L5186303 suppressed mucin production induced by OVA challenge, as demonstrated by periodic acid-Schiff (PAS) staining .

Timing of Administration

An important finding regarding H2L5186303 is its effectiveness at different time points in experimental models. Research has shown that the compound was effective when administered:

  • Before antigen challenge

  • Before sensitization

This dual efficacy suggests that LPA2 signaling may be involved in both the sensitization phase and the effector phase of allergic responses. This represents a novel finding, as previous studies had only demonstrated efficacy when the compound was delivered before antigen challenge .

Other Research Applications

Beyond asthma models, citations in the scientific literature indicate that H2L5186303 has been used in research related to:

  • Cancer cell signaling and migration

  • Triple-negative breast cancer and cancer stem cells

  • Cortical astrocyte responses

  • Zebrafish caudal vein plexus angiogenesis

  • Mammary epithelial cell proliferation

  • Endothelial responses to hemodynamic forces

These diverse applications highlight the broad utility of H2L5186303 in investigating LPA2-mediated processes across different biological systems.

SolventSolubility
DMSOUp to 50-100 mM
Other solventsLimited solubility

For reconstitution, it is recommended to dissolve H2L5186303 in DMSO to create stock solutions. To enhance solubility, gentle warming (37°C) and ultrasonic bath treatment may be beneficial .

FormStorage ConditionDuration
Powder/SolidDesiccated at -20°CUp to 1 year
Solutions (in DMSO)-20°CUp to 1 month

The compound should be stored in sealed, cool, and dry conditions to prevent degradation .

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